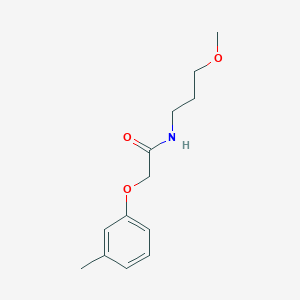
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide, also known as MPMA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may act by modulating the activity of certain neurotransmitters, such as GABA and glutamate, in the brain. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may also have an effect on the immune system and inflammation pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to increase the levels of certain neurotransmitters, such as GABA and dopamine, in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic properties. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of beneficial effects in animal models of various diseases. Additionally, N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide's therapeutic effects.
Future Directions
There are a number of future directions for research on N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as an analgesic. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have analgesic effects in animal models of pain. Further research is needed to determine the exact mechanisms involved in these effects and to evaluate the potential clinical applications of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide.
Synthesis Methods
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 3-methoxypropylamine. The final product is obtained after purification and isolation.
Scientific Research Applications
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11-5-3-6-12(9-11)17-10-13(15)14-7-4-8-16-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLHOXVYFRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)


methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)